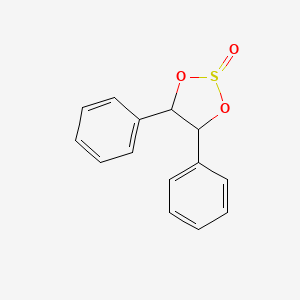

4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide

Description

Structure

3D Structure

Properties

CAS No. |

4464-79-3 |

|---|---|

Molecular Formula |

C14H12O3S |

Molecular Weight |

260.31 g/mol |

IUPAC Name |

4,5-diphenyl-1,3,2-dioxathiolane 2-oxide |

InChI |

InChI=1S/C14H12O3S/c15-18-16-13(11-7-3-1-4-8-11)14(17-18)12-9-5-2-6-10-12/h1-10,13-14H |

InChI Key |

QFXSAPIDISAYKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OS(=O)O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis of 4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide

The primary and most common method for preparing this compound, a type of cyclic sulfite (B76179), involves the direct reaction of a corresponding vicinal diol with thionyl chloride.

The synthesis of cyclic sulfites from vicinal diols and thionyl chloride is a well-established and widely used method in organic chemistry. researchgate.net This reaction provides a direct pathway to the 1,3,2-dioxathiolane (B15491259) 2-oxide ring system. For the specific synthesis of this compound, the precursor is 1,2-diphenyl-1,2-ethanediol (hydrobenzoin).

The reaction proceeds by treating the diol with thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. proquest.com The base facilitates the reaction and prevents acid-catalyzed side reactions. This process is generally efficient and yields the cyclic sulfite in good quantities. The reaction of 2,2-diethyl-propanediol-1,3 with thionyl chloride in the presence of pyridine, for instance, resulted in a 63% yield of the corresponding cyclic sulfite. proquest.com

The general mechanism involves the sequential reaction of the hydroxyl groups of the diol with thionyl chloride, leading to the formation of a chlorosulfite intermediate, which then undergoes intramolecular cyclization to form the stable five-membered dioxathiolane ring, eliminating a molecule of HCl in the process.

Table 1: Synthesis of Cyclic Sulfites from Diols and Thionyl Chloride

| Diol Precursor | Reagent | Base | Product | Yield |

|---|---|---|---|---|

| 1,2-Diphenyl-1,2-ethanediol | Thionyl Chloride (SOCl₂) | Pyridine | This compound | Good |

Synthesis of Related Dioxathiolane Derivatives

The synthesis of related cyclic sulfates, such as 1,3,2-dioxathiolane 2,2-dioxides, often builds upon the synthesis of the corresponding cyclic sulfite, which is then oxidized. Modern synthetic approaches focus on greener and more efficient catalytic methods.

1,3,2-Dioxathiolane 2,2-dioxide (also known as ethylene (B1197577) sulfate (B86663) or DTD) is a significant cyclic sulfate used as an electrolyte additive in lithium-ion batteries. acs.orgacs.org Its synthesis typically follows a two-step route starting from ethylene glycol and thionyl chloride to first produce the cyclic sulfite intermediate (1,3,2-dioxathiolane 2-oxide). acs.org This intermediate is subsequently oxidized to the target cyclic sulfate. acs.org

Conventional oxidation methods have utilized reagents like sodium hypochlorite/ruthenium trichloride (B1173362) or potassium permanganate. acs.org However, recent research has focused on developing more environmentally friendly and efficient processes. One such "green" approach employs a continuous-flow microreaction system. acs.orgacs.org This system utilizes a micropacked bed reactor with a titanium silicalite-1 (TS-1) catalyst and hydrogen peroxide as the oxidant. acs.orgacs.org This method offers enhanced heat and mass transfer, leading to shorter reaction times and high yields. Under optimal conditions, this continuous-flow process can achieve an isolated yield of 89.3% for DTD. acs.org

Table 2: Comparison of Synthesis Methods for 1,3,2-Dioxathiolane 2,2-dioxide

| Method | Oxidant/Catalyst | Key Features | Isolated Yield |

|---|---|---|---|

| Conventional Oxidation | Sodium hypochlorite/ruthenium trichloride acs.org | Established batch process | Variable |

Aluminum-Catalyzed Formation from Epoxides and Sulfur Dioxide

An alternative route to the dioxathiolane ring system avoids the use of diols and thionyl chloride altogether. This method involves the cycloaddition of sulfur dioxide (SO₂) to epoxides. researchgate.netnih.gov This reaction can be performed under solvent-free conditions, and while it can proceed at elevated temperatures, the use of catalysts enhances its efficiency. researchgate.netnih.gov

While aluminum-salen complexes are noted catalysts for the reaction of epoxides with carbon dioxide to form cyclic carbonates, researchgate.netrsc.org similar catalytic strategies can be applied to the reaction with sulfur dioxide. Quaternary ammonium- and amino-functionalized silica (B1680970) catalysts have been shown to be effective for the synthesis of cyclic sulfites from epoxides and SO₂. nih.gov These heterogeneous catalysts are easily separable from the reaction mixture, which simplifies product purification and prevents catalytic decomposition of the product during distillation. nih.gov This method can produce cyclic sulfites in high yields, ranging from 79-96%. nih.gov

Derivatization Strategies and Functionalization of the Dioxathiolane Ring System

The 1,3,2-dioxathiolane ring system, in both its 2-oxide (cyclic sulfite) and 2,2-dioxide (cyclic sulfate) forms, serves as a versatile intermediate in organic synthesis. Its utility stems from the ring's susceptibility to nucleophilic attack, which leads to ring-opening reactions. This reactivity allows for the stereospecific introduction of various functional groups.

Cyclic sulfates are generally more reactive than cyclic sulfites and even acyclic sulfates, which is attributed to ring strain. They are considered synthetic equivalents of epoxides but with enhanced reactivity. The sulfate group acts as an excellent leaving group, facilitating nucleophilic substitution at the carbon atoms of the ring.

This ring-opening strategy is widely used for the monofunctionalization of diols. researchgate.net By converting a diol to a cyclic sulfate, one hydroxyl group is effectively protected while the other is activated for reaction. A variety of nucleophiles can be used to open the ring, leading to a diverse range of functionalized products. For example, reacting a cyclic sulfate with sodium azide (B81097) can introduce an azide group, which can be further transformed. nih.gov Similarly, reactions with potassium thioacetate (B1230152) or potassium thiocyanate (B1210189) can be used to synthesize episulfides (thiiranes) and thio-sugars. acs.org

Furthermore, the dioxathiolane ring itself can be substituted with various functional groups. A patent describes derivatives of 1,3,2-dioxathiolane oxide where the ring is functionalized with carboxylates and various amide groups, highlighting the potential for creating a wide array of complex molecules based on this heterocyclic core. google.com Chlorination of the ring is also possible, yielding chlorinated derivatives that can undergo further substitution reactions. google.com

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Absolute Configuration and Molecular Conformation Determination.ugr.es

X-ray crystallography stands as the most powerful tool for unambiguously determining the solid-state structure of molecules. For 4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide, this technique has been instrumental in elucidating the conformation of the dioxathiolane ring and the spatial orientation of the phenyl and sulfoxide (B87167) groups.

Studies have revealed that the five-membered dioxathiolane ring in both cis and trans isomers of this compound adopts a half-chair or envelope conformation. ugr.es In these arrangements, the S=O group occupies a pseudoaxial position, while the bulky phenyl substituents are situated in more sterically favorable pseudoequatorial positions. ugr.es This conformational preference minimizes steric hindrance within the molecule. The steric influence of the phenyl groups also manifests in the bond lengths and torsion angles of the heterocyclic ring. ugr.es

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methine protons on the dioxathiolane ring (at positions 4 and 5) and the aromatic protons of the two phenyl groups. The chemical shifts and coupling constants of the methine protons are particularly diagnostic for the stereochemistry of the molecule. The relative orientation of these protons (cis or trans) will influence their magnetic environment and, consequently, their resonance frequencies and the magnitude of the coupling between them. The anisotropic effect of the S=O bond in cyclic sulfites is known to cause significant differentiation in the chemical shifts of nearby protons, aiding in the assignment of stereoisomers.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the two methine carbons of the dioxathiolane ring and the various carbons of the phenyl groups (ipso, ortho, meta, and para). The chemical shifts of the ring carbons would be indicative of their substitution and the electronic environment within the heterocyclic ring.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is an essential tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

In the FT-IR spectrum of this compound, several characteristic absorption bands would be anticipated. A strong absorption band, typically in the region of 1200-1250 cm⁻¹, is characteristic of the S=O stretching vibration in cyclic sulfites. The precise position of this band can be influenced by the ring strain and the electronegativity of the substituents. Additionally, the spectrum would display absorptions corresponding to the C-H stretching of the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic C-H of the dioxathiolane ring (below 3000 cm⁻¹). Vibrations associated with the C-O and S-O single bonds within the ring would also be present in the fingerprint region of the spectrum. The characteristic absorptions of the phenyl groups, including C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations, would further confirm the presence of these substituents.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis (e.g., GC-MS/MS in related contexts)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of 260.31 g/mol .

The fragmentation of the molecular ion under mass spectrometric conditions can provide valuable insights into the molecule's structure. A characteristic fragmentation pathway for cyclic sulfites is the loss of sulfur dioxide (SO₂), which has a mass of 64 amu. This would result in a significant fragment ion at m/z 196. Subsequent fragmentation of this ion, which would correspond to a diphenyl-substituted oxirane, could lead to further characteristic peaks. The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for the confirmation of the molecular structure and the connectivity of its constituent parts.

Interactive Data Table: Spectroscopic Data Summary (Hypothetical)

| Spectroscopic Technique | Feature | Expected Observation |

| ¹H NMR | Methine Protons (H-4, H-5) | Distinct signals with chemical shifts and coupling constants dependent on cis/trans stereochemistry. |

| Aromatic Protons | Multiplets in the aromatic region (approx. 7.0-7.5 ppm). | |

| ¹³C NMR | Methine Carbons (C-4, C-5) | Resonances in the aliphatic region, influenced by oxygen and sulfur substitution. |

| Aromatic Carbons | Multiple signals in the aromatic region (approx. 120-140 ppm). | |

| FT-IR | S=O Stretch | Strong absorption band around 1200-1250 cm⁻¹. |

| C-O Stretch | Absorptions in the fingerprint region. | |

| Aromatic C-H Stretch | Bands above 3000 cm⁻¹. | |

| Aromatic C=C Stretch | Bands in the 1450-1600 cm⁻¹ region. | |

| Mass Spectrometry | Molecular Ion (M⁺) | Peak at m/z 260. |

| Key Fragmentation | Loss of SO₂ (m/z 196). |

Stereochemical and Conformational Investigations

Enantiomeric and Diastereomeric Purity Assessment

The synthesis of 4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide from 1,2-diphenylethane-1,2-diol (hydrobenzoin) and thionyl chloride can result in the formation of multiple stereoisomers, depending on the stereochemistry of the starting diol. The assessment of the enantiomeric and diastereomeric purity of the resulting product is therefore a critical step in its characterization.

Diastereomeric Purity: The relative configuration of the two phenyl groups (cis or trans) and the orientation of the exocyclic S=O group (cis or trans relative to the phenyl groups) lead to the possibility of different diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio. The distinct chemical environments of the protons and carbons in each diastereomer result in unique signals in the ¹H and ¹³C NMR spectra. Integration of these distinct signals allows for the quantification of the relative amounts of each diastereomer present in a mixture. For instance, the methine protons at the 4- and 5-positions of the dioxathiolane ring are particularly sensitive to the local stereochemistry and often exhibit different chemical shifts and coupling constants for each diastereomer.

Enantiomeric Purity: For a given diastereomer, two enantiomers exist. The determination of enantiomeric excess (ee) requires a chiral environment to differentiate between the enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely employed technique for this purpose. The differential interaction of the enantiomers with the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification. The choice of the CSP and the mobile phase composition are critical for achieving baseline separation. While specific HPLC methods for this compound are not extensively documented in readily available literature, methods developed for other chiral cyclic compounds can serve as a starting point for method development.

| Technique | Parameter Determined | Principle | Typical Data Output |

|---|---|---|---|

| ¹H and ¹³C NMR Spectroscopy | Diastereomeric Ratio | Differentiation of diastereomers based on distinct chemical shifts and coupling constants. | Integrated peak areas corresponding to specific protons or carbons of each diastereomer. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Excess (ee) | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Chromatogram with separated peaks for each enantiomer, allowing for area percentage calculation. |

Conformational Preferences and Dynamics of the Dioxathiolane Ring System

The five-membered 1,3,2-dioxathiolane (B15491259) 2-oxide ring is not planar and adopts puckered conformations to relieve ring strain. The two most common conformations are the envelope (sofa) and twist (half-chair) conformations. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two atoms are displaced on opposite sides of the plane defined by the other three.

The conformational preference of the 4,5-diphenyl-substituted ring is significantly influenced by the steric bulk of the phenyl groups. The molecule will adopt a conformation that minimizes the steric interactions between these large substituents and between the substituents and the exocyclic S=O group.

For the cis-diastereomer , where both phenyl groups are on the same side of the ring, steric hindrance is a major factor. The molecule is likely to adopt a conformation that places the bulky phenyl groups in pseudo-equatorial positions to minimize steric strain.

For the trans-diastereomer , the phenyl groups are on opposite sides of the ring, which may lead to a different conformational preference compared to the cis-isomer.

Computational studies and X-ray crystallographic data are invaluable for elucidating the precise conformational preferences. While specific X-ray crystal structures for this compound are not readily found in the public domain, analysis of related structures can provide insights. The dynamic nature of the ring means that it can undergo rapid interconversion between different conformations at room temperature, and the observed properties are often an average of these conformations.

Influence of Chirality on Molecular Properties and Reactivity

The chirality of this compound has a profound impact on its physical and chemical properties. Enantiomers, being non-superimposable mirror images, exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they interact differently with other chiral molecules and with plane-polarized light, rotating it in equal but opposite directions (optical activity).

The influence of chirality becomes most apparent in the reactivity of the molecule, particularly in stereoselective reactions. The fixed spatial arrangement of the phenyl groups and the S=O group creates a chiral environment that can direct the approach of incoming reagents. This can lead to the preferential formation of one stereoisomer over another in a chemical reaction. For example, in a nucleophilic ring-opening reaction, the attack of a nucleophile may be favored from one face of the molecule over the other, leading to a stereoselective outcome. The stereochemistry of the starting cyclic sulfite (B76179) directly dictates the stereochemistry of the product.

Stereoselective Transformations and Allylation Reactions

Chiral cyclic sulfites, such as this compound, can serve as valuable intermediates or chiral auxiliaries in asymmetric synthesis. Their rigid, well-defined stereochemistry can be exploited to control the stereochemical outcome of various transformations.

One important class of reactions where such compounds can be utilized is in stereoselective allylation reactions. For instance, the reaction of an organometallic reagent, such as an allyl Grignard or an allyllithium reagent, with the cyclic sulfite could proceed via a nucleophilic attack on the sulfur atom or one of the carbon atoms of the ring. The stereochemical outcome of such a reaction would be heavily influenced by the inherent chirality of the this compound.

The chiral scaffold of the molecule can direct the approach of the allyl nucleophile, leading to the formation of a new stereocenter with a high degree of stereocontrol. The resulting product, after cleavage of the sulfite group, would be an enantioenriched allylic alcohol or a related compound. While specific examples of this compound in allylation reactions are not extensively reported, the principle is well-established for other chiral cyclic electrophiles.

| Reaction Type | Role of this compound | Expected Outcome | Key Stereocontrolling Element |

|---|---|---|---|

| Nucleophilic Ring Opening | Chiral Electrophile | Formation of a new stereocenter with high diastereoselectivity or enantioselectivity. | The defined stereochemistry of the C4, C5, and sulfur centers directing the nucleophilic attack. |

| Asymmetric Allylation | Chiral Auxiliary/Substrate | Transfer of chirality to the product, yielding an enantioenriched allylic compound. | The chiral environment created by the phenyl groups and the S=O group influencing the trajectory of the allyl nucleophile. |

Mechanistic Investigations of Reactivity

Role as a Mild Oxidizing Agent in Organic Transformations

While the sulfite (B76179) moiety is typically considered a reducing agent (being oxidized to sulfate), its role in oxidative transformations can be understood through the generation of reactive intermediates. The oxidation of the sulfite itself to a sulfoxide (B87167) or sulfone is a known transformation. smolecule.com However, its function as an oxidizing agent for other substrates is more nuanced. One proposed mechanism involves the formation of sulfur-based free radicals. For instance, in the presence of cellular systems like activated neutrophils, sulfites can be oxidized by a one-electron process to form the sulfite anion radical (•SO₃⁻). nih.gov This radical can react with molecular oxygen to generate highly reactive sulfate (B86663) radicals (SO₄•⁻), which are potent oxidizing agents capable of initiating the oxidation of various target molecules. nih.gov Although not widely documented as a general mild oxidizing agent in synthetic protocols, this radical-mediated pathway represents a potential mechanism for its oxidative capacity under specific conditions.

Nucleophilic Addition and Substitution Pathways, including Activation of Alcohols

The dioxathiolane ring is susceptible to nucleophilic attack at two primary sites: the carbon atoms of the ring backbone and the sulfur atom. researchgate.netresearchgate.net Attack at a carbon atom typically proceeds via a stereospecific Sₙ2 mechanism, resulting in ring-opening with inversion of configuration at the site of attack. This predictable reactivity makes cyclic sulfites and the related cyclic sulfates valuable intermediates in stereoselective synthesis. scite.ai

The reaction with nucleophiles is a cornerstone of the compound's utility. A wide range of nucleophiles, including azide (B81097) anions, have been shown to efficiently open the ring of related cyclic sulfites. researchgate.netunirioja.es The regioselectivity of the attack can be influenced by the substitution pattern on the ring. unirioja.es

A significant application of this reactivity is the activation of alcohols. Studies on analogous glucose 1,2-cyclic sulfites have demonstrated their use as glycosyl donors. kiesslinglab.com In the presence of a Lewis acid catalyst, such as ytterbium(III) triflate, an alcohol can act as a nucleophile, attacking the anomeric carbon and displacing the sulfite group to form a β-glycoside. kiesslinglab.com This process effectively uses the cyclic sulfite as a leaving group, activating the hydroxyl functionality for substitution. The mechanism is believed to be Sₙ2-like, accounting for the high stereoselectivity observed. kiesslinglab.com

| Nucleophile (Nu⁻) | Site of Attack | Proposed Mechanism | Product Type |

| Azide (N₃⁻) | Carbon | Sₙ2 Ring-Opening | Azido alcohol sulfate |

| Alcohol (ROH) / Lewis Acid | Carbon | Sₙ2-like | Ether / Glycoside |

| Halide (X⁻) | Carbon | Sₙ2 Ring-Opening | Halo alcohol sulfate |

| Phenoxide (ArO⁻) | Carbon / Sulfur | Sₙ2 Ring-Opening | Aryl ether / Sulfinate ester |

This table summarizes the general reactivity of cyclic sulfites with various nucleophiles based on established mechanisms.

Ring-Opening Reactions and Subsequent Transformations

Beyond nucleophilic pathways, 4,5-diphenyl-1,3,2-dioxathiolane 2-oxide can undergo ring-opening through thermal decomposition. Thermolysis of the compound at elevated temperatures (approximately 275 °C) results in the extrusion of sulfur dioxide (SO₂). smolecule.com This fragmentation is a characteristic reaction of five-membered cyclic sulfites and is mechanistically significant as it generates highly reactive intermediates.

The decomposition can be conceptualized as a retro-[3+2] cycloaddition. mdpi.com The reaction likely proceeds through a stepwise mechanism involving the initial homolytic cleavage of a C-O bond to form a diradical intermediate. nih.gov This intermediate can then undergo further transformations. The two primary pathways for the intermediate are:

Ring-closure: The diradical can collapse, with the loss of SO₂, to form an epoxide, in this case, trans-stilbene (B89595) oxide. nih.gov

Complete Fragmentation: The intermediate can lead to the formation of an alkene, trans-stilbene, and SO₂.

| Condition | Mechanism | Primary Product(s) |

| Thermolysis (~275 °C) | Retro-[3+2] Cycloaddition / Radical fragmentation | trans-Stilbene oxide, trans-Stilbene, Sulfur Dioxide |

| Photolysis | Radical fragmentation | trans-Stilbene, Sulfur Dioxide |

This table outlines the products resulting from the thermal ring-opening and subsequent transformations of this compound.

Mechanistic Studies of Halogenation Reactions (e.g., Chlorination, Bromination)

The use of this compound as a direct halogenating agent for external substrates is not well-established in the literature. Its synthesis often involves the reaction of the corresponding diol (hydrobenzoin) with thionyl chloride (SOCl₂), a known chlorinating agent. researchgate.netscite.ai

However, the compound's reactivity with halide nucleophiles is a mechanistically relevant pathway. Based on the principles of nucleophilic substitution on cyclic sulfites, a halide ion (e.g., Cl⁻, Br⁻) can attack one of the benzylic carbon atoms of the ring. researchgate.net This Sₙ2 reaction would lead to the opening of the five-membered ring, yielding a halosulfinate salt. This transformation represents a substitution reaction on the cyclic sulfite itself, rather than a process where the sulfite acts as a halogen donor to another molecule. The reaction of related glycidols with thionyl chloride to produce chloromethyl-substituted cyclic sulfites further illustrates that halogenation typically occurs during the formation of the ring, not via the pre-formed cyclic sulfite. researchgate.net

Cycloaddition Reactions and Pathways

The involvement of this compound in cycloaddition reactions is primarily as a precursor to a reactive species. The most significant pathway is its thermal or photochemical decomposition, which eliminates sulfur dioxide to generate trans-stilbene. smolecule.com trans-Stilbene is a well-known dienophile and can participate in various cycloaddition reactions. For instance, it can undergo photochemical [2+2] cycloadditions with itself or other alkenes to form cyclobutane (B1203170) derivatives.

Furthermore, the decomposition process itself can be viewed as a retro-[3+2] cycloaddition. mdpi.com In this mechanistic view, the five-membered ring cleaves into two stable molecules: sulfur dioxide (a one-atom component in its cheletropic extrusion) and stilbene (B7821643) (a two-atom component). This perspective frames the thermal instability of the compound within the context of pericyclic reaction theory, where the formation of the highly stable SO₂ molecule provides a strong thermodynamic driving force for the reaction.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. For 4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide, DFT calculations can elucidate key parameters that govern its chemical behavior.

Electronic Structure: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals also reveals the likely sites for nucleophilic and electrophilic attack.

Stability: Thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy can be calculated using DFT. These values are crucial for predicting the stability of different conformers of the molecule and for understanding the thermodynamics of reactions in which it participates.

Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visualize the electron density distribution around the molecule. These maps identify electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack), thereby predicting the molecule's reactive sites. Global reactivity descriptors, such as electronegativity, hardness, and softness, derived from the HOMO and LUMO energies, provide further quantitative measures of reactivity. researchgate.net

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The phenyl rings and the oxygen atoms of the dioxathiolane ring are likely contributors. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The sulfur atom and the antibonding orbitals of the C-O and S-O bonds are expected to be major contributors. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap is anticipated, suggesting a balance between stability and reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The presence of heteroatoms (O, S) is expected to result in a significant dipole moment, influencing its solubility and intermolecular interactions. |

| MEP Analysis | Visualization of the electrostatic potential on the electron density surface. | Negative potential is expected around the oxygen atoms, while positive potential may be found near the hydrogen atoms of the phenyl groups. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility and the nature of its interactions with other molecules.

Conformational Analysis: The dioxathiolane ring can adopt various conformations, such as envelope and twist forms. The orientation of the two phenyl groups can also vary, leading to a complex conformational landscape. MD simulations can explore these different conformations and determine their relative energies and populations at a given temperature, providing a dynamic picture of the molecule's structure. semanticscholar.org

Intermolecular Interactions: MD simulations can model the interactions between multiple molecules of this compound or its interactions with solvent molecules. These simulations can identify and quantify various non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding (if suitable partners are present). rsc.org Understanding these interactions is crucial for predicting the compound's physical properties, such as its melting point, boiling point, and solubility. The phenyl groups can also participate in π-π stacking interactions, which can influence the packing of the molecules in the solid state. researchgate.net

| Interaction Type | Description | Relevance to this compound |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Present between all molecules and contribute significantly to the overall intermolecular forces. |

| Dipole-Dipole Interactions | Electrostatic interactions between permanent dipoles of polar molecules. | The polar S=O and C-O bonds create a significant molecular dipole, leading to strong dipole-dipole interactions. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The two phenyl groups can engage in π-π stacking, influencing crystal packing and aggregation in solution. |

| C-H···O Interactions | Weak hydrogen bonds where a C-H bond acts as the hydrogen donor. | Possible between the hydrogen atoms of the phenyl rings and the oxygen atoms of the dioxathiolane ring of neighboring molecules. |

Kinetic Modeling for Optimization of Synthetic Processes and Reaction Pathways

Kinetic modeling is a mathematical approach used to understand and predict the rates of chemical reactions. For the synthesis of this compound, kinetic modeling can be a powerful tool for optimizing reaction conditions and understanding the underlying reaction mechanism. rsc.org

Optimization of Synthetic Processes: The synthesis of cyclic sulfites often involves the reaction of a diol with a sulfur-containing reagent like thionyl chloride. Kinetic models can be developed by systematically varying parameters such as temperature, reactant concentrations, and catalyst loading (if any) and measuring the reaction rate. researchgate.net This allows for the determination of the reaction order, rate constants, and activation energy. Such models can then be used to predict the optimal conditions to maximize the yield and minimize the formation of byproducts. rsc.org

Reaction Pathways: Kinetic modeling can also help to elucidate complex reaction mechanisms. By comparing the predictions of different proposed mechanisms with experimental data, it is possible to identify the most likely reaction pathway. For instance, in the synthesis of this compound, kinetic modeling could help to determine whether the reaction proceeds through a stepwise or a concerted mechanism.

| Kinetic Parameter | Description | Importance in Synthesis Optimization |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of the reactants. | A higher rate constant indicates a faster reaction, which is generally desirable for industrial processes. |

| Reaction Order | The relationship between the rate of a reaction and the concentration of each reactant. | Understanding the reaction order is crucial for controlling the reaction rate and optimizing reactant ratios. |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | A lower activation energy leads to a faster reaction at a given temperature. Catalysts are often used to lower the activation energy. |

| Pre-exponential Factor (A) | A constant in the Arrhenius equation that is related to the frequency of collisions between molecules in the correct orientation. | Reflects the efficiency of molecular collisions in leading to a reaction. |

Prediction of Electrochemical Behavior and Solid Electrolyte Interphase (SEI) Film Formation in Related Applications

Theoretical calculations, particularly DFT, are instrumental in predicting the electrochemical behavior of molecules like this compound, especially in the context of its potential use as an electrolyte additive in lithium-ion batteries. These calculations can provide insights into its role in the formation of a stable Solid Electrolyte Interphase (SEI) film on the anode surface.

Electrochemical Behavior: The reduction and oxidation potentials of a molecule can be predicted using DFT by calculating the energy change associated with the addition or removal of an electron. For an electrolyte additive, the reduction potential is particularly important as it determines whether the additive will be reductively decomposed on the anode surface before the primary electrolyte solvent. An ideal additive should have a higher reduction potential (be easier to reduce) than the solvent, allowing it to form a protective SEI layer. researchgate.net

SEI Film Formation: Upon reduction, this compound is expected to decompose into various radical and anionic species. Theoretical calculations can help to predict the plausible decomposition pathways and the resulting products. researchgate.net These products, which may include lithium sulfite (B76179), lithium sulfide, and organic lithium species, can then deposit on the anode surface to form the SEI layer. The properties of this SEI layer, such as its composition, thickness, and ionic conductivity, are crucial for the performance and safety of the battery. Computational studies can help in designing additives that form a thin, uniform, and ionically conductive SEI, thereby improving battery cycle life and rate capability. researchgate.net

| Property | Description | Significance in Battery Applications |

| Reduction Potential | The tendency of a chemical species to be reduced (gain electrons). | A higher reduction potential than the electrolyte solvent allows the additive to be preferentially decomposed to form the SEI. |

| Oxidation Potential | The tendency of a chemical species to be oxidized (lose electrons). | Important for understanding the stability of the additive at the cathode surface, especially in high-voltage batteries. |

| Decomposition Products | The chemical species formed upon the reduction or oxidation of the additive. | The composition of the SEI layer is determined by these products, which in turn affects the battery's performance. |

| Ion Conductivity of SEI | The ability of the SEI layer to conduct lithium ions. | A high ionic conductivity is essential for efficient battery operation, as it allows for the rapid transport of lithium ions to and from the anode. |

Applications in Advanced Organic Synthesis and Specialized Materials Science

Utilization as a Reagent in Carbon-Carbon Bond Formation and Complex Molecule Synthesis

4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide serves as a valuable reagent in the field of organic synthesis. It is particularly noted for its application in synthetic pathways designed to construct complex organic molecules, including those involving the formation of new carbon-carbon bonds. The unique chemical properties derived from the sulfur and oxygen atoms within its strained five-membered ring structure facilitate its role in these transformations.

One of the key reactions of this compound is thermolysis. When subjected to high temperatures, around 275 °C, it undergoes thermal decomposition, which involves the elimination of sulfur dioxide. This decomposition process can be harnessed to generate reactive intermediates that are subsequently used in further chemical transformations to build more complex molecular architectures.

Precursor for Enantiomerically Pure Lactones and Chiral Sulfoxides

The reactivity of this compound makes it a precursor in the synthesis of other important chemical entities. Its chemical structure is amenable to oxidation reactions, which can lead to the formation of sulfoxides and sulfones. This reactivity is essential for the functionalization of organic molecules. While its role in these general synthetic applications is established, specific, detailed methodologies for its use in preparing enantiomerically pure lactones or a broad range of chiral sulfoxides are not extensively documented in publicly available research.

Role as a Ligand or Preligand in Metal-Catalyzed Asymmetric Reactions (e.g., palladium-catalyzed asymmetric allylic alkylation, referencing phosphorinane analogs)

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile method for forming carbon-carbon bonds and generating stereogenic centers. cam.ac.uk The success of these reactions is highly dependent on the nature of the chiral ligand coordinated to the palladium center. nih.gov A wide variety of ligand types have been explored to induce high enantioselectivity, with chiral phosphines being a particularly prominent class. mdpi.com

While the direct application of this compound as a primary ligand in this context is not widely reported, the field extensively utilizes diverse and highly specialized ligands. Among these are phosphorus-containing heterocycles such as phosphorinane analogs. These types of ligands can create a specific chiral environment around the metal center, effectively controlling the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, thus leading to the desired enantiomer of the product. The electronic and steric properties of such ligands are finely tuned to optimize both catalytic activity and the degree of asymmetric induction. nih.gov

Applications of Related Dioxathiolane Derivatives in Energy Storage Systems

While the diphenyl derivative is a tool for organic synthesis, its simpler, unsubstituted analog, 1,3,2-dioxathiolane (B15491259) 2,2-dioxide (also known as ethylene (B1197577) sulfate (B86663) or DTD), has emerged as a critical component in materials science, specifically in the development of high-performance lithium-ion batteries. rsc.org

DTD is widely investigated and used as a film-forming electrolyte additive in lithium-ion batteries. researchgate.netoneenergi.com When added in small quantities (typically ≤5% by weight) to conventional carbonate-based electrolytes, it can significantly enhance the battery's performance, including its cycle life, capacity retention, and even performance at low temperatures. researchgate.net Its function is primarily linked to its ability to favorably modify the electrochemical environment at the electrode-electrolyte interfaces. researchgate.netevitachem.com

The primary mechanism behind the effectiveness of DTD is its ability to form a stable and effective solid electrolyte interphase (SEI) on the surface of the anode (e.g., graphite). researchgate.net DTD has a higher reduction potential compared to common electrolyte solvents like ethylene carbonate (EC) or propylene (B89431) carbonate (PC). researchgate.net This property allows it to be preferentially reduced on the anode surface during the initial charging cycles of the battery. researchgate.net

The decomposition of DTD leads to the formation of a robust, uniform, and stable passivation layer. researchgate.net This SEI layer is ionically conductive, allowing Li⁺ ions to pass through, but electronically insulating, which prevents further decomposition of the electrolyte solvents. A stable SEI layer is crucial for:

Preventing Graphite (B72142) Exfoliation: In electrolytes containing propylene carbonate, DTD decomposition occurs before PC can co-intercalate into the graphite structure, a process that would otherwise damage the anode. researchgate.net

Improving Coulombic Efficiency: By minimizing side reactions between the electrolyte and the electrode, a more stable SEI leads to higher efficiency in charging and discharging. researchgate.net

Enhancing Capacity Retention: A protective SEI layer reduces the continuous consumption of electrolyte and lithium inventory over repeated cycles, leading to a longer battery lifespan. acs.org

The table below summarizes the reported effects of DTD on the performance of lithium-ion batteries.

| Battery System | DTD Concentration | Observed Effect | Reference |

|---|---|---|---|

| Li/LiMn₀.₈Fe₀.₂PO₄ | Not specified | Increased capacity retention from 46.52% to 70.54% after 1000 cycles. | acs.org |

| Graphite || LiNi₁/₃Mn₁/₃Co₁/₃O₂ | Various | Optimizes SEI composition, enhancing compatibility with graphite electrodes. | researchgate.net |

| Li || Graphite | Not specified | Improves coulombic efficiency and capacity retention. | researchgate.net |

| K-metal cells (K || K₂Mn[Fe(CN)₆]) | 1 wt% | Suppressed irreversible capacity and significantly reduced cell polarization. | acs.org |

Understanding the decomposition pathway of DTD is key to optimizing its function. Upon electrochemical reduction at the anode surface, the DTD molecule undergoes ring-opening reactions. evitachem.com This process leads to the formation of various sulfur-containing organic and inorganic species, such as lithium alkyl sulfates and lithium sulfate (Li₂SO₄), which become integral components of the SEI layer.

At the cathode, especially at high voltages, DTD can be preferentially oxidized compared to the bulk electrolyte. researchgate.net This oxidative decomposition contributes to the formation of a protective cathode-electrolyte interphase (CEI), which mitigates side reactions on the cathode surface and reduces the dissolution of transition metals from the cathode material into the electrolyte. acs.org Studies have also investigated the decomposition of electrolytes in the presence of additives like DTD, identifying soluble decomposition products such as oligocarbonates that can form in additive-free systems and contribute to irreversible capacity loss. acs.org The presence of DTD helps to suppress the formation of these detrimental species by quickly passivating the electrode surfaces. acs.org

Formation of Complex Molecular Architectures and Other Heterocyclic Compounds

The strategic use of this compound as a precursor is a notable application in advanced organic synthesis, particularly for the generation of other heterocyclic frameworks and complex molecular structures. The principal transformation involves the thermal decomposition of the dioxathiolane ring system, which serves as a clean and efficient method for producing valuable synthetic intermediates.

The core of this application lies in the thermolysis of this compound, which results in the stereospecific elimination of sulfur dioxide (SO₂). This reaction yields stilbene (B7821643) oxide (1,2-diphenyloxirane), a highly useful epoxide and a key heterocyclic building block. The stability and decomposition temperature of the cyclic sulfite (B76179) depend on its stereochemistry. The trans-isomer is less stable and decomposes at a lower temperature (e.g., ~140 °C) than the cis-isomer, which requires higher temperatures (e.g., ~180-200 °C) for the elimination to occur.

This stereospecificity is a critical feature for synthetic applications, as it allows for the controlled formation of either cis- or trans-stilbene (B89595) oxide, depending on the starting diastereomer of the sulfite. The reaction proceeds with retention of configuration, meaning the geometric relationship of the two phenyl groups is preserved from the reactant to the product.

cis-4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide yields cis-stilbene (B147466) oxide.

trans-4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide yields trans-stilbene oxide.

The resulting product, stilbene oxide, is a versatile intermediate for the construction of more complex molecular architectures. As an epoxide, its strained three-membered ring is susceptible to ring-opening reactions with a wide array of nucleophiles. This reactivity allows for the introduction of diverse functional groups and the formation of intricate stereochemical arrangements. For instance, trans-stilbene oxide has been utilized in the synthesis of polysubstituted tetrahydronaphthols through reactions with Fischer carbene complexes. Furthermore, derivatives of stilbene oxide are employed in the development of advanced materials, such as chiral stationary phases for high-performance liquid chromatography (HPLC), which are essential for the separation of enantiomers.

The table below summarizes the thermal decomposition reaction leading to the formation of stilbene oxide.

| Reactant Isomer | Reaction Conditions | Product Isomer | Byproduct |

|---|---|---|---|

| cis-4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide | Heating (~180-200 °C) | cis-Stilbene oxide | Sulfur Dioxide (SO₂) |

| trans-4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide | Heating (~140 °C) | trans-Stilbene oxide | Sulfur Dioxide (SO₂) |

Future Research Directions and Emerging Opportunities

Development of Novel Stereoselective Synthetic Routes for Dioxathiolane Derivatives

While 4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide itself is a meso compound, the development of stereoselective routes for related chiral dioxathiolane derivatives is a burgeoning area of research. The ability to control stereochemistry is crucial for applications in pharmaceuticals and materials science. Future efforts are likely to focus on the enantioselective synthesis of 1,2-diols, the key precursors to cyclic sulfites and sulfates. nih.gov

Key research opportunities include:

Catalytic Asymmetric Dihydroxylation: Building upon established methods, new catalytic systems for the asymmetric dihydroxylation (AD) of prochiral olefins can provide access to enantiomerically pure 1,2-diols. researchgate.net These diols can then be readily converted to the corresponding cyclic sulfites or sulfates.

Chiral Auxiliaries: The use of sulfur-based chiral auxiliaries has proven effective in asymmetric aldol (B89426) reactions to create stereocenters. scielo.org.mx Adapting these strategies for the synthesis of complex diol precursors could yield novel chiral dioxathiolane derivatives.

Kinetic Resolution: Developing efficient kinetic resolution processes for racemic diols or the cyclic sulfites themselves would offer an alternative pathway to enantiomerically enriched products.

A significant challenge that remains is the synthesis of 1,2-anti diols with high enantioselectivity, as the asymmetric dihydroxylation of cis-1,2 disubstituted alkenes often yields modest results. nih.gov New synthetic strategies that bypass this limitation are of considerable interest.

Exploration of Bioactive Derivatives and Natural Product Contexts

The 1,3,2-dioxathiolane (B15491259) 2-oxide and the corresponding 2,2-dioxide (cyclic sulfate) rings are valuable pharmacophores due to their unique reactivity as electrophiles. researchgate.net These groups can act as "epoxide equivalents," reacting with biological nucleophiles, which opens avenues for designing targeted therapeutic agents. researchgate.net

A notable area of future exploration is in enzyme inhibition. Research has shown that novel 1,3,2-dioxathiolane oxide derivatives possess high specific inhibitory activity against thiol proteases, such as cathepsins B, H, and L, and calcium-dependent neutral protease (CANP). google.com This activity is attributed to the substituted 1,3,2-dioxathiolane oxide ring, which offers a distinct advantage over conventional epoxy succinic acid derivatives. google.com

Future research in this domain will likely involve:

Synthesis of Analog Libraries: Creating diverse libraries of dioxathiolane derivatives with various substituents to screen for enhanced potency and selectivity against a range of biological targets, particularly proteases.

Mechanism of Action Studies: Elucidating the precise mechanism by which these compounds inhibit enzymes, including identifying the specific amino acid residues they interact with covalently.

Natural Product Mimicry: Although the 1,3,2-dioxathiolane 2-oxide moiety is not common in natural products, its ability to mimic the reactivity of epoxides suggests its potential in synthesizing analogs of bioactive natural products.

| Example Bioactive Derivative | Target Enzyme Class | Potential Therapeutic Area |

| Ethyl (4S,5S)-5-[(S)-1-decylcarbamoyl-3-methylbutylcarbamoyl]-1,3,2-dioxathiolane-4-carboxylate-2-oxide | Thiol Protease | Diseases involving excessive proteolysis |

| Ethyl (4S,5S)-5-[(S)-1-cyclopentylcarbamoyl-3-methylbutylcarbamoyl]-1,3,2-dioxathiolane-4-carboxylate-2,2-dioxide | Thiol Protease | Inflammatory disorders, Cancer |

Advanced In Situ Spectroscopic Characterization Techniques for Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. The formation of this compound from its diol precursor and a sulfinylating agent (like thionyl chloride) involves intermediates that can be characterized using advanced spectroscopic techniques in real-time.

Future opportunities lie in the application of in situ monitoring to:

Identify Reaction Intermediates: Techniques such as in situ NMR (Nuclear Magnetic Resonance) and FTIR (Fourier-Transform Infrared) spectroscopy can help identify transient intermediates, providing deeper mechanistic insight into the cyclization process. researchgate.net

Optimize Reaction Conditions: Real-time monitoring allows for the rapid optimization of parameters like temperature, reagent addition rate, and catalyst loading to maximize yield and minimize side-product formation.

Study Reaction Kinetics: By tracking the concentration of reactants, intermediates, and products over time, detailed kinetic models can be developed, which are crucial for process scale-up. rsc.org

Probe Solid-State and Heterogeneous Reactions: Advanced techniques like solid-state NMR and Raman spectroscopy can be employed to study reactions involving solid catalysts or reagents, which are increasingly important in green chemistry.

For instance, monitoring the reaction of a diol with thionyl chloride by ¹H NMR can reveal the importance of slow reagent addition to favor the desired macrocyclization or cyclization process. researchgate.net

Integration with Flow Chemistry and Microreactor Technology for Scalable Synthesis

The synthesis of cyclic sulfites and sulfates can be highly exothermic, posing safety risks and challenges for temperature control in traditional batch reactors. rsc.org Flow chemistry and microreactor technology offer a powerful solution to these problems, enabling safer, more efficient, and scalable synthesis. researchgate.net

Microreactors, with their high surface-area-to-volume ratio, provide superior heat and mass transfer, allowing for precise control over reaction conditions. rsc.org This technology has been successfully applied to the synthesis of the related compound 1,3,2-dioxathiolane 2,2-dioxide (DTD), achieving yields higher than in batch reactors. researchgate.netrsc.org

Emerging opportunities in this area include:

Developing Continuous Processes: Designing end-to-end continuous flow systems for the synthesis of this compound and its derivatives, from starting materials to final product purification.

Process Automation: Combining flow chemistry with automated control systems and in-line analytics (as described in 8.3) to create highly efficient and reproducible manufacturing processes. researchgate.net

Scalability through "Numbering-Up": The inherent scalability of microreactor systems, achieved by running multiple reactors in parallel (numbering-up), provides a direct path from laboratory-scale discovery to industrial production. rsc.org

| Technology | Key Advantage | Relevance to Dioxathiolane Synthesis |

| Microreactors | Superior heat & mass transfer | Precise control of exothermic cyclization reactions, minimizing side products. rsc.org |

| Flow Chemistry | Enhanced safety, scalability | Enables handling of hazardous reagents and continuous production. researchgate.net |

| Process Automation | High reproducibility, efficiency | Integration with in-line analytics for real-time optimization. researchgate.net |

Computational Design of Next-Generation Dioxathiolane-Based Materials with Tailored Properties

Computational chemistry and materials science are transformative tools for accelerating the discovery and design of new materials. By simulating molecular structures and properties, researchers can predict the performance of novel dioxathiolane-based materials before they are synthesized, saving time and resources.

Future research will leverage computational methods to:

Predict Material Properties: Use techniques like Density Functional Theory (DFT) to calculate electronic, optical, and mechanical properties of polymers or materials derived from the this compound scaffold.

Design for Specific Applications: Computationally screen libraries of virtual dioxathiolane derivatives to identify candidates with tailored properties for applications such as:

Electrolyte Additives: The related ethylene (B1197577) sulfate (B86663) (DTD) is a known additive for improving the performance of lithium-ion batteries. Computational studies can help design new derivatives that form a more stable solid electrolyte interphase (SEI).

High-Performance Polymers: Design monomers based on the dioxathiolane scaffold that, upon polymerization (e.g., via ring-opening), yield polymers with desired thermal stability, dielectric constant, or mechanical strength.

Model Reaction Pathways: Simulate reaction mechanisms to understand the stereochemical outcomes of synthetic routes or to predict the degradation pathways of materials under operational conditions.

The integration of computational modeling with automated synthesis platforms (as described in 8.4) represents a powerful paradigm for the rapid development of next-generation materials based on the versatile dioxathiolane framework.

Q & A

Q. What are the standard synthetic routes for preparing 4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide, and what reagents/conditions are optimal?

Methodological Answer: The synthesis typically involves cyclocondensation of diols with sulfur-containing reagents. For analogous dioxathiolane derivatives (e.g., 4,5-dimethyl or ethylene sulfate), key steps include:

- Oxidation : Use hydrogen peroxide (H₂O₂) or peracids to convert thiol intermediates to sulfoxides or sulfones .

- Substitution : Introduce phenyl groups via nucleophilic substitution using aryl halides or Grignard reagents under anhydrous conditions .

- Cyclization : Employ dehydrating agents (e.g., PCl₅) to form the five-membered dioxathiolane ring .

| Reaction Type | Reagents/Conditions | Key Intermediate |

|---|---|---|

| Oxidation | H₂O₂, 40–60°C | Sulfone precursor |

| Substitution | PhMgBr, THF, −78°C | Diphenyl intermediate |

| Cyclization | PCl₅, reflux | Ring closure |

Q. How is the structure of this compound characterized experimentally?

Methodological Answer: Structural elucidation relies on:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify phenyl protons (δ 7.2–7.5 ppm) and sulfone oxygen proximity (deshielding effects) .

- ³¹P NMR (if applicable): Not relevant for this compound but used in phosphorylated analogs .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 290 for C₁₂H₁₂O₃S) and fragmentation patterns (e.g., loss of SO₂) .

- IR Spectroscopy : Confirm sulfone group (S=O stretch at 1150–1300 cm⁻¹) .

Q. What mechanistic insights explain the electrophilic reactivity of the sulfone group in ring-opening reactions?

Methodological Answer: The sulfone group acts as an electrophile due to polarization of S=O bonds, enabling nucleophilic attack. Computational studies (e.g., DFT) on similar dioxathiolanes show:

- Transition States : Stabilized by electron-withdrawing phenyl groups, lowering activation barriers .

- Regioselectivity : Nucleophiles (e.g., amines) preferentially attack the less sterically hindered carbon adjacent to sulfur .

| Parameter | Value | Method |

|---|---|---|

| ΔG‡ (ring-opening) | ~24.5 kcal/mol | DFT/B3LYP/6-31G(d) |

| Bond Length (S–O) | 1.45 Å | X-ray crystallography |

Q. Reference :

Q. How can computational methods predict regioselectivity in reactions involving this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvent effects on transition states .

- Natural Bond Orbital (NBO) Analysis : Quantify charge distribution; phenyl groups donate electron density to the sulfone, directing nucleophilic attack .

- IRC (Intrinsic Reaction Coordinate) : Validate reaction pathways for ring-opening or rearrangement .

Q. Example Workflow :

Optimize geometry at B3LYP/6-311++G(d,p).

Calculate vibrational frequencies to confirm minima/transition states.

Analyze electron density maps for reactive sites.

Q. Reference :

Q. How do researchers resolve contradictions between experimental and computational data for sulfone reactivity?

Methodological Answer:

- Error Analysis : Compare computational activation energies with kinetic experiments (e.g., Arrhenius plots) .

- Solvent Corrections : Apply implicit solvent models (e.g., PCM) to DFT calculations to account for solvation effects .

- Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace reaction pathways experimentally .

Case Study : Discrepancies in sulfone hydrolysis rates were resolved by identifying a solvent-assisted mechanism not captured in gas-phase calculations .

Q. What role does this compound play in synthesizing chiral molecules or natural products?

Methodological Answer: The compound serves as a chiral building block due to its rigid bicyclic structure:

- Asymmetric Induction : Phenyl groups create a stereoelectronic environment for enantioselective ring-opening .

- Natural Product Synthesis : Analogous cyclic sulfates (e.g., ethylene sulfate) are used to prepare epoxide equivalents for taxane derivatives .

Example : Ring-opening with chiral amines yields β-amino alcohols, precursors to pharmaceuticals like β-blockers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.